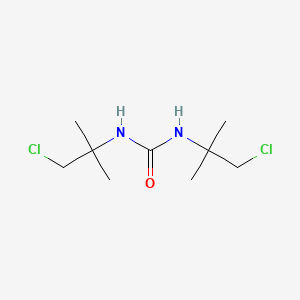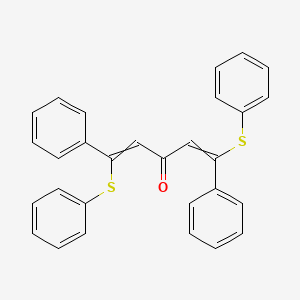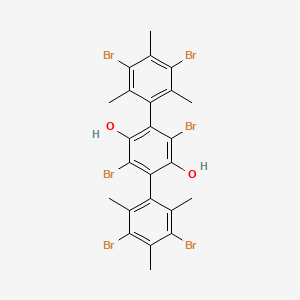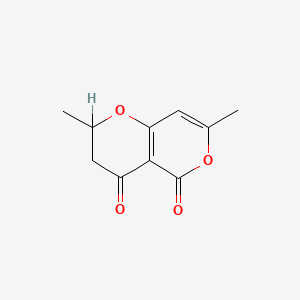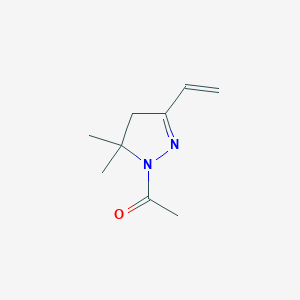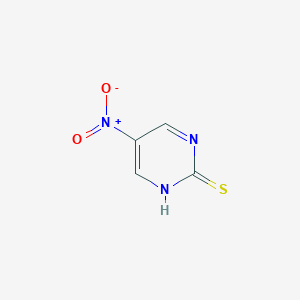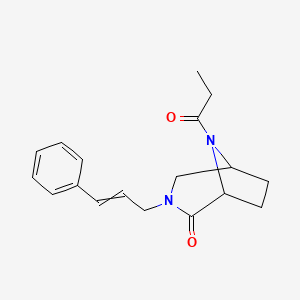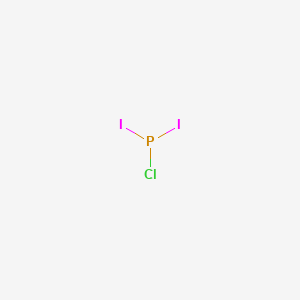
Phosphorous chloride diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous chloride diiodide is a chemical compound with the formula PClI₂ It is a member of the phosphorus halides family, which includes compounds where phosphorus is bonded to halogen atoms
Preparation Methods
Phosphorous chloride diiodide can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride (PCl₃) with iodine (I₂). The reaction is typically carried out under controlled conditions to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. The reaction can be represented as follows:
[ \text{PCl}_3 + 2 \text{I}_2 \rightarrow \text{PClI}_2 + \text{ICl} ]
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes to remove impurities and by-products.
Chemical Reactions Analysis
Phosphorous chloride diiodide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form phosphorus oxyhalides. For example, it can react with oxygen to form phosphorus oxychloride (POCl₃) and iodine.
[ \text{PClI}_2 + \text{O}_2 \rightarrow \text{POCl}_3 + \text{I}_2 ]
-
Reduction: : It can be reduced to form phosphine (PH₃) and other phosphorus-containing compounds.
[ \text{PClI}_2 + 6 \text{H}_2 \rightarrow \text{PH}_3 + 2 \text{HCl} + 2 \text{HI} ]
-
Substitution: : this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphorus compounds.
[ \text{PClI}_2 + 2 \text{RNH}_2 \rightarrow \text{P(NHR)_2} + \text{HCl} + \text{HI} ]
Scientific Research Applications
Phosphorous chloride diiodide has several applications in scientific research, particularly in the fields of chemistry and materials science. Some of its notable applications include:
-
Synthesis of Organophosphorus Compounds: : It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in organic chemistry and pharmaceuticals.
-
Catalysis: : this compound is used as a catalyst in certain chemical reactions, including polymerization and halogenation reactions.
-
Material Science: : It is used in the preparation of phosphorus-containing materials, which have applications in electronics and advanced materials.
Mechanism of Action
The mechanism of action of phosphorous chloride diiodide involves its ability to act as a halogenating agent. It can transfer halogen atoms to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Phosphorous chloride diiodide can be compared with other phosphorus halides, such as phosphorus trichloride (PCl₃) and phosphorus tribromide (PBr₃). While all these compounds share similar reactivity patterns, this compound is unique due to the presence of both chlorine and iodine atoms. This dual halogenation can lead to different reactivity and selectivity in chemical reactions.
Similar Compounds
- Phosphorus trichloride (PCl₃)
- Phosphorus tribromide (PBr₃)
- Phosphorus triiodide (PI₃)
Each of these compounds has its own unique properties and applications, making them valuable in different contexts within chemical research and industry.
Properties
CAS No. |
14727-76-5 |
|---|---|
Molecular Formula |
ClI2P |
Molecular Weight |
320.23 g/mol |
IUPAC Name |
chloro(diiodo)phosphane |
InChI |
InChI=1S/ClI2P/c1-4(2)3 |
InChI Key |
NRAJBRXHHHDAGA-UHFFFAOYSA-N |
Canonical SMILES |
P(Cl)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



